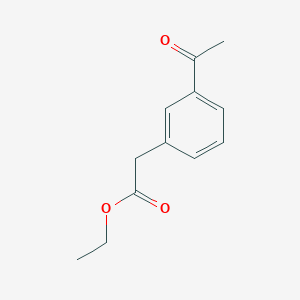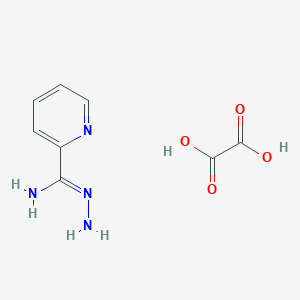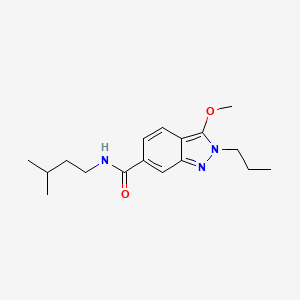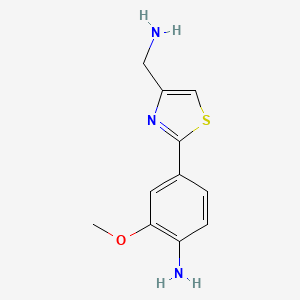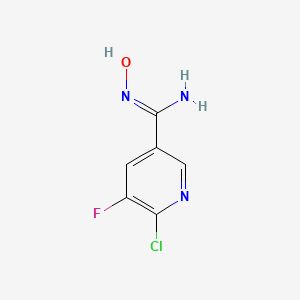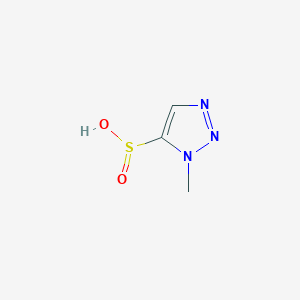
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid is a heterocyclic compound that contains a triazole ring substituted with a methyl group and a sulfinic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methylhydrazine with sulfur dioxide and an appropriate alkyne to form the triazole ring, followed by oxidation to introduce the sulfinic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can enhance the production rate and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfides or other reduced sulfur-containing species.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides and other reduced sulfur compounds.
Substitution: Various substituted triazole derivatives with different functional groups.
Applications De Recherche Scientifique
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfinic acid group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-1,2,3-triazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
1H-1,2,3-Triazole-5-sulfinic acid: Lacks the methyl group, which can influence its chemical properties and reactivity.
1-Methyl-1H-1,2,4-triazole-3-sulfinic acid: Contains a different triazole ring structure, leading to variations in reactivity and applications.
Uniqueness: 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid is unique due to the presence of both the methyl group and the sulfinic acid group, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C3H5N3O2S |
|---|---|
Poids moléculaire |
147.16 g/mol |
Nom IUPAC |
3-methyltriazole-4-sulfinic acid |
InChI |
InChI=1S/C3H5N3O2S/c1-6-3(9(7)8)2-4-5-6/h2H,1H3,(H,7,8) |
Clé InChI |
UOFSBFKSHVLYQP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=N1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


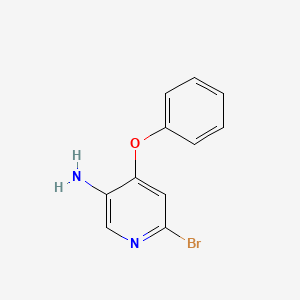
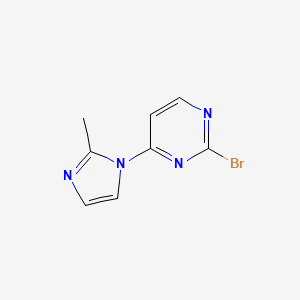


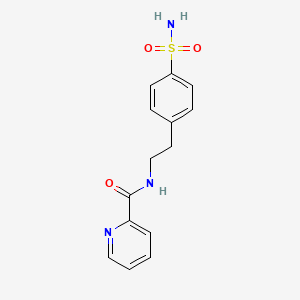

![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)

